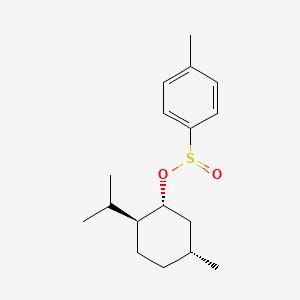

(1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate

Beschreibung

(1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate is a chiral sulfinate ester widely used in asymmetric synthesis. Its structure combines the menthol chiral auxiliary with a p-toluenesulfinate group, enabling stereochemical control in reactions such as nucleophilic substitutions and cycloadditions . Key applications include synthesizing sulfinimines for α-aminophosphonic acids, fluorescent triazolopyridine ligands, and intermediates for pharmaceuticals like antiplatelet agents . Its enantiomeric purity ([α]D up to +210° in specific solvents) and stability make it a cornerstone in organocatalysis and medicinal chemistry .

Eigenschaften

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 4-methylbenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14-,16+,17-,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQICGNSARVCSGJ-IUINDACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OS(=O)C2=CC=C(C=C2)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Phillips’ Pioneering Work (1925)

The initial synthesis of menthyl p-toluenesulfinate was reported by Phillips in 1925, involving the esterification of p-toluenesulfinic acid with (–)-menthol. The process began with the activation of p-toluenesulfinic acid using thionyl chloride (SOCl₂), forming the reactive sulfinyl chloride intermediate. This intermediate was subsequently treated with (–)-menthol in pyridine to yield a diastereomeric mixture of menthyl sulfinates. The diastereomers were separated via fractional crystallization, though the yield was suboptimal (<50%) due to challenges in isolating the desired (S)-configured product.

Andersen’s Contribution to Enantiopure Sulfoxides

In the 1960s, Andersen revolutionized the utility of menthyl sulfinates by demonstrating their role in synthesizing enantiopure sulfoxides via Grignard reagent additions. The Andersen procedure relies on the stereochemical fidelity of (1R,2S,5R)-(–)-menthyl (S)-p-toluenesulfinate, which transfers its chiral sulfur center to the resulting sulfoxide. This method remains a cornerstone in asymmetric synthesis, underscoring the need for efficient large-scale production of the menthyl sulfinate precursor.

Modern Synthetic Protocols

Thionyl Chloride–Mediated Esterification

A refined protocol, detailed by Thieme Connect (2021), involves the direct reaction of p-toluenesulfinic acid with thionyl chloride to generate p-toluenesulfinyl chloride in situ. The sulfinyl chloride is then esterified with (–)-menthol in the presence of triethylamine (Et₃N) as a base. Key steps include:

- Sulfinyl Chloride Formation : p-Toluenesulfinic acid reacts with excess SOCl₂ at 80°C for 1 hour, with catalytic DMF (1 mol%) to accelerate the reaction.

- Esterification : The sulfinyl chloride is treated with (–)-menthol (0.958 equivalents) in Et₃N at 0°C, followed by gradual warming to room temperature.

- Workup and Isolation : The crude product is purified via iterative crystallizations from acetone with trace HCl, yielding 72.4% of enantiopure (S)-menthyl p-toluenesulfinate.

Reaction Parameters :

Iterative Crystallization/Epimerization (Solladié’s Method)

To address low yields in early methods, Solladié’s group introduced an iterative crystallization-epimerization process. The diastereomeric mixture is subjected to multiple rounds of partial crystallization, with residual mother liquor treated with HCl to epimerize the undesired diastereomer back into equilibrium. This approach boosts the overall yield to 80% while maintaining high enantiomeric excess (>99% ee).

Optimization Data :

| Parameter | Value |

|---|---|

| Crystallization Solvent | Acetone |

| HCl Concentration | 3–5 drops per 100 mL |

| Recrystallization Cycles | 6–8 iterations |

Alternative Synthetic Routes

Sharpless’ Sulfinyl Chloride Reduction

Sharpless (1987) developed an alternative route starting from p-toluenesulfonyl chloride (TsCl). TsCl is reduced to sulfinyl chloride using trimethylphosphite (P(OMe)₃) or triphenylphosphine (PPh₃), followed by esterification with (–)-menthol. While this method avoids handling sulfinic acid, it requires stringent anhydrous conditions and yields remain moderate (50–60%).

Solvent-Free Mechanochemical Synthesis

Hajipour’s solvent-free approach utilizes solid-phase esterification of p-toluenesulfinic acid with (–)-menthol, employing N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent. Grinding the reactants with silica gel accelerates the reaction, achieving 70% yield within 30 minutes. This method is notable for its environmental benefits and operational simplicity.

Critical Analysis of Methodologies

Yield and Purity Comparison

| Method | Yield (%) | Purity (ee%) | Key Advantage |

|---|---|---|---|

| Phillips (1925) | <50 | 90–95 | First reported synthesis |

| Solladié (Iterative) | 80 | >99 | High yield and purity |

| Thieme (2021) | 72.4 | >99 | Scalable and reproducible |

| Sharpless (1987) | 50–60 | 95–98 | Uses stable TsCl |

| Hajipour (Solvent-Free) | 70 | >99 | Eco-friendly protocol |

Reaction Condition Optimization

- Temperature Control : Lower temperatures (0°C) during esterification minimize racemization.

- Acid Additives : HCl promotes crystallization and suppresses sulfinate hydrolysis.

- Solvent Choice : Toluene facilitates azeotropic removal of SOCl₂, while acetone optimizes crystal growth.

Applications in Asymmetric Synthesis

The Andersen procedure leverages (1S,2R,5S)-(+)-menthyl (R)-p-toluenesulfinate to synthesize chiral sulfoxides, which are pivotal in:

Analyse Chemischer Reaktionen

Formation of Sulfinimines for α-Aminophosphonic Acids

The sulfinate reacts with borane complexes to generate sulfinimines , which are intermediates in α-aminophosphonic acid synthesis:

-

Reactants : Borane-ammonia complexes (BH<sub>3</sub>·NH<sub>3</sub>)

-

Conditions : Dry THF, −78°C to room temperature

-

Products : Chiral sulfinimines (yield: 75–92%, ee >95%)

Mechanism :

-

Nucleophilic attack by ammonia on the sulfinyl sulfur.

-

Borane coordination stabilizes the intermediate.

Reactions with Organometallic Reagents

The sulfinate participates in stereoselective reactions with Grignard and organolithium reagents:

| Reagent | Product | Stereoselectivity | Application |

|---|---|---|---|

| RMgX (Grignard) | Chiral sulfoxides | 80–95% ee | Asymmetric catalysis |

| RLi (Organolithium) | Sulfinate esters | 70–88% ee | Polymer crosslinking agents |

Derivatization in Analytical Chemistry

Used as a derivatizing agent in gas chromatography (GC) and HPLC to enhance analyte detection:

-

Reactants : Carboxylic acids or amines

-

Conditions : Mild base (e.g., NaHCO<sub>3</sub>), room temperature

-

Products : Diastereomeric esters or amides (resolved with α = 1.2–1.5) .

Example : Resolution of ibuprofen enantiomers via esterification .

Steric Differentiation of Enantiomers

The menthyl group’s bulkiness enables enantiomer separation in racemic mixtures:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Chiral Auxiliary in Asymmetric Synthesis

- The compound serves as a valuable chiral auxiliary in the synthesis of enantiomerically pure compounds. Its stereochemistry allows for selective reactions that are crucial in producing chiral drugs and biologically active molecules .

Nucleophilic Substitutions and Coupling Reactions

- Due to its stability and reactivity, (1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate is utilized in nucleophilic substitutions and coupling reactions. These reactions are fundamental in organic synthesis for creating complex molecules .

Pharmaceutical Applications

Intermediate in Drug Synthesis

- This compound is employed as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting respiratory conditions. Its role enhances the efficacy of active ingredients, making it integral to drug formulation .

Production of Chiral Drugs

- The ability to produce enantiomerically pure substances makes it essential in the pharmaceutical industry, where the chirality of compounds can significantly affect their biological activity and therapeutic effectiveness .

Analytical Chemistry

Derivatizing Agent in Chromatography

- In analytical chemistry, this compound is used as a derivatizing agent to improve the detection and quantification of analytes in complex mixtures. This application is crucial for enhancing the sensitivity and specificity of chromatographic methods .

Agricultural Chemicals

Formulation of Pesticides and Herbicides

- The compound contributes to the formulation of pesticides and herbicides by enhancing the effectiveness of active ingredients while minimizing environmental impact. Its application in agrochemicals reflects its versatility beyond traditional chemical synthesis .

Research and Development

Material Science Applications

- Researchers utilize this compound in organic synthesis and material science to develop new materials with unique properties. This includes its role as a chiral electrophile in synthesizing fluorescent triazolopyridine ligands for potential applications in sensors and optoelectronic devices .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Chemical Synthesis | Chiral auxiliary for asymmetric synthesis |

| Pharmaceutical Industry | Intermediate for respiratory drugs |

| Analytical Chemistry | Derivatizing agent for chromatography |

| Agricultural Chemicals | Component in pesticide/herbicide formulations |

| Research & Development | Development of new materials; fluorescent ligand synthesis |

Case Study 1: Synthesis of Chiral Sulfoxides

In a study by Trost et al., this compound was utilized to synthesize enantiopure sulfoxides through nucleophilic addition reactions. This method demonstrated high enantioselectivity and efficiency, highlighting the compound's significance in producing chiral intermediates for pharmaceuticals .

Case Study 2: Derivatization Techniques

Research conducted on chromatographic methods revealed that using this compound as a derivatizing agent significantly improved the detection limits of specific analytes. This enhancement is crucial for analyzing complex biological samples where sensitivity is paramount .

Wirkmechanismus

The mechanism of action of (1S,2R,5S)-(+)-Menthyl ®-p-toluenesulfinate involves its ability to induce chirality in the molecules it reacts with. The sulfinyl group acts as a chiral center, influencing the stereochemistry of the reaction products. This is particularly useful in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

- Optical Purity : The (1S,2R,5S)-(+) enantiomer achieves >97% purity via iterative crystallization, whereas the (S)-form requires HCl-mediated epimerization to avoid racemization .

- Solution Behavior: The (1S,2R,5S)-(+) form exhibits higher viscosity in 1-butanol, attributed to stronger hydrogen-bonding networks compared to its enantiomer .

- Scale-Up Efficiency : Solladié’s method reduces thionyl chloride usage by 70% (from 5 to 1.5 equivalents), enhancing safety and cost-effectiveness for industrial production .

Biologische Aktivität

(1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate is a chiral sulfonate ester notable for its unique stereochemistry and potential applications in medicinal chemistry. While specific biological activities are not extensively documented, related compounds suggest various pharmacological properties. This article examines the biological activity of this compound, synthesizing available research findings and case studies.

- Molecular Formula : C17H26O2S

- Molecular Weight : 294.45 g/mol

- CAS Number : 91796-57-5

The compound features a cyclohexyl ring substituted with a p-toluenesulfinate group, which contributes to its chiral nature and potential biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

| Method | Description |

|---|---|

| Andersen Procedure | Involves the addition of Grignard reagents to produce enantiopure sulfoxides. |

| Sharpless Method | Utilizes p-toluenesulfonyl chloride and trimethylphosphite for synthesis under mild conditions. |

| Hajipour's Method | Focuses on solvent-free conditions to enhance yield and reduce environmental impact. |

Antimicrobial Activity

Research indicates that sulfonate esters can inhibit bacterial growth. For example:

- A study demonstrated that related sulfonate compounds exhibited significant activity against Gram-positive bacteria, suggesting a potential pathway for further investigation into the antimicrobial properties of this compound .

Anti-inflammatory Potential

Similar compounds have been shown to modulate inflammatory responses:

- Research highlighted that certain sulfonate derivatives reduced pro-inflammatory cytokine production in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

Chiral Pharmacology

The stereochemistry of this compound may lead to varied biological effects:

Q & A

Basic: What are the established synthetic routes for preparing (1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate?

Answer:

The compound is synthesized via esterification of p-toluenesulfinic acid with enantiopure menthol. The classic Phillips method (1925) involves activating the sulfinic acid with thionyl chloride, followed by reaction with (−)-menthol in pyridine to yield a diastereomeric mixture. Separation via fractional crystallization provides the enantiopure product, but yields are low (<50%) . A refined approach by Solladié’s group uses iterative crystallization/epimerization cycles in the presence of HCl to racemize undesired diastereomers, achieving yields up to 80% . Key steps include:

- Acid activation with SOCl₂.

- Diastereomer separation via solvent-dependent crystallization (e.g., hexane/EtOAc).

- Epimerization under acidic conditions to recycle undesired isomers.

Advanced: How do competing synthetic methodologies for this sulfinate impact scalability and enantiomeric purity?

Answer:

The Phillips and Solladié methods differ in scalability and purity control. While the Phillips route is simple, low yields limit large-scale applications. Solladié’s HCl-mediated epimerization improves efficiency but requires precise control of HCl concentration to avoid over-racemization . Advanced protocols (e.g., Thieme’s 2021 report) recommend:

- Monitoring reaction progress via chiral HPLC or polarimetry.

- Optimizing solvent systems (e.g., THF at −78°C) to stabilize intermediates during Grignard additions .

- Comparing diastereomeric excess (de) using X-ray crystallography or NMR analysis of crystalline intermediates .

Basic: What are the primary applications of this sulfinate in asymmetric synthesis?

Answer:

The compound serves as a chiral auxiliary in:

- Sulfinimine synthesis : Reacts with borane complexes to form α-aminophosphonic acids, key intermediates in bioactive molecule synthesis .

- Grignard reactions : As a substrate in the Andersen procedure, generating enantiopure sulfoxides (e.g., methyl p-tolyl sulfoxide) for drug intermediates like antiplatelet agents .

- Ligand design : Used to prepare fluorescent triazolopyridine ligands for catalytic asymmetric reactions .

Advanced: How can diastereoselectivity be optimized when using this sulfinate in multi-step syntheses?

Answer:

Diastereoselectivity depends on:

- Temperature control : Low temperatures (−78°C) during Grignard additions minimize side reactions .

- Solvent polarity : THF enhances nucleophilic attack on the sulfinate’s sulfur atom, favoring desired stereochemistry .

- Substrate pre-organization : Pre-complexation of the sulfinate with Lewis acids (e.g., Ti(OiPr)₄) can rigidify the transition state, improving selectivity .

Post-reaction, chiral HPLC or Mosher ester analysis validates enantiomeric excess .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Chiral HPLC : To confirm enantiopurity (>98% ee) .

- Polarimetry : Specific rotation values (e.g., [α]D²⁵ = +123° for the R-isomer) distinguish enantiomers .

- NMR spectroscopy : ¹H/¹³C NMR resolves diastereomers; key signals include methyl groups on the menthyl moiety (δ 0.8–1.2 ppm) and aromatic protons from the p-toluenesulfinate (δ 7.2–7.8 ppm) .

Advanced: How do structural differences between enantiomers affect their solution behavior and reactivity?

Answer:

Studies on (1S,2R,5S)-(+)- and (1R,2S,5R)-(−)-isomers reveal:

- Apparent molar volumes : Differences arise from steric interactions in 1-butanol, influencing solubility and reaction rates .

- Viscosity : The R-isomer exhibits higher viscosity due to stronger intermolecular interactions, impacting diffusion-controlled reactions .

- Racemization risks : The S-isomer is prone to HCl-induced racemization, requiring neutral pH conditions during storage .

Basic: What are common pitfalls in synthesizing or handling this sulfinate?

Answer:

- Moisture sensitivity : Hydrolysis of the sulfinate ester occurs in aqueous media; reactions must be performed under inert atmospheres (N₂/Ar) .

- Thermal instability : Decomposition above 40°C necessitates low-temperature storage (2–8°C) .

- Crystallization challenges : Slow cooling rates (1–2°C/min) in hexane/EtOAc mixtures improve crystal purity .

Advanced: How can researchers resolve contradictions in reported yields or stereochemical outcomes?

Answer:

Discrepancies often stem from:

- Epimerization during workup : Neutralizing acidic byproducts (e.g., using NH₄Cl) prevents undesired isomerization .

- Solvent purity : Trace water in THF reduces Grignard reactivity, lowering yields; rigorous drying (Na/benzophenone) is critical .

- Statistical validation : Replicate experiments (n ≥ 3) with ANOVA analysis identify systematic vs. random errors .

Advanced: What emerging applications exploit this sulfinate’s chiral induction capabilities?

Answer:

Recent studies highlight:

- Macrocyclic synthesis : As a Michael acceptor in ruthenium-catalyzed ring-closing metathesis for eight-membered rings .

- Sulfinamide antibiotics : Diastereoselective reduction of sulfinyl imines (e.g., DIBAL-mediated) yields chiral amines for antimicrobial agents .

- Photocatalysis : Integration into chiral ligands for visible-light-driven asymmetric C–H functionalization .

Basic: How should researchers validate enantiopurity post-synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.